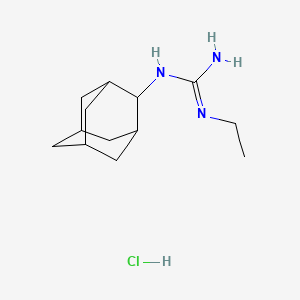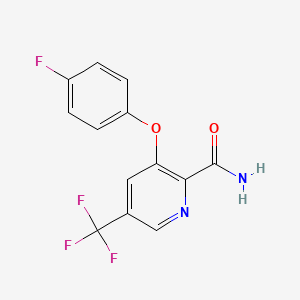
3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H8F4N2O2 and its molecular weight is 300.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Chemical Properties
- Crystal Structure in Copper(II) Chloride Adducts : The crystal structure of derivatives similar to "3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide" has been analyzed in the context of copper(II) chloride adducts. These structures have implications in understanding the pharmacophore structures of anticancer drugs (Bonacorso et al., 2003).
Synthesis and Chemical Reactions
- Facile Synthesis of Derivatives : The compound has been involved in the facile synthesis of certain pyridine-5-carboxylates, indicating its utility in creating complex molecular structures (Goure, 1993).
- Synthesis in Polyamides : It has also been used in the synthesis of new polyamides, showcasing its versatility in polymer chemistry (Hsiao et al., 1999).
- Synthesis of Bipyridine Derivatives : This compound has been synthesized as part of creating bipyridine derivatives, which have potential applications in medicinal chemistry, including anticancer activities (Jayarajan et al., 2019).
Applications in Medicinal Chemistry
- Anticancer and Anti-Angiogenic Agent : Certain derivatives of this compound have been studied as potent anticancer and anti-angiogenic agents, affecting kinase signaling molecules (Sun et al., 2016).
- Role in Malaria Treatment : Derivatives of this compound have also been investigated in the context of malaria treatment and prevention (Chavchich et al., 2016).
Chemical Analysis and Characterization
- NMR and IR Spectroscopy : Studies involving NMR and IR spectroscopy have been used to analyze the chemical structure and properties of similar compounds (Berthelot et al., 1998).
- Docking and QSAR Studies : The compound has been the subject of docking and quantitative structure–activity relationship (QSAR) studies, highlighting its importance in computational chemistry and drug design (Caballero et al., 2011).
Other Applications
- In Synthesis of Heterocyclic Systems : Its utility extends to the synthesis of various heterocyclic systems, indicating a broad range of chemical applicability (Zaleska, 1991).
- Use in Fluorinated pH Probes : Fluorinated derivatives have been developed for pH sensitive probes, showcasing the compound's utility in biochemical sensor development (Rhee et al., 1995).
Properties
IUPAC Name |
3-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQXSABAUNREIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
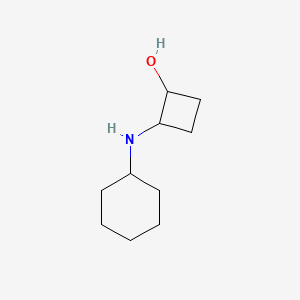
![N'-[4-(propan-2-yl)phenyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2552481.png)
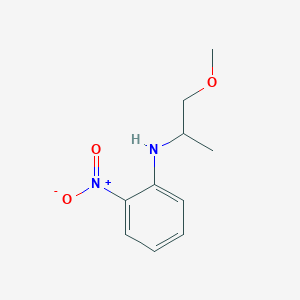
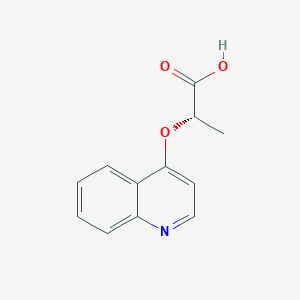
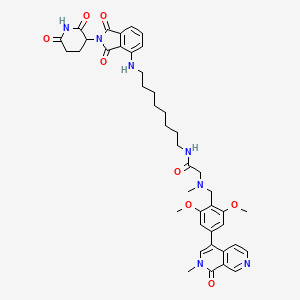
![N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2552488.png)

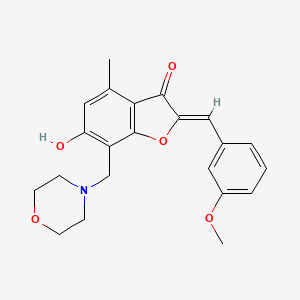
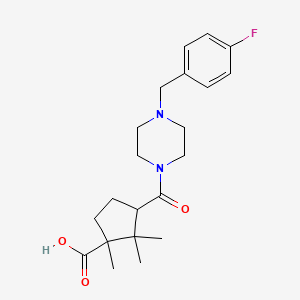
![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)
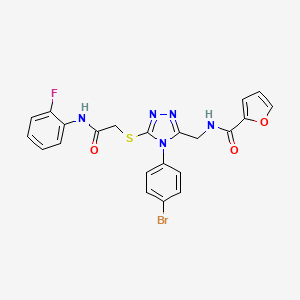
![3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2552499.png)
![Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride](/img/structure/B2552500.png)
